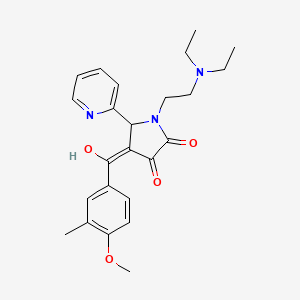
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, often referred to as DEEP-Pyrrol, is a synthetic derivative that has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
DEEP-Pyrrol has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H28N2O3, with a molecular weight of approximately 356.46 g/mol. The compound features a pyrrolone core, which is known for its diverse pharmacological properties.
Research indicates that DEEP-Pyrrol exhibits multiple mechanisms of action, primarily through the modulation of cellular signaling pathways:
- Inhibition of Cell Proliferation : DEEP-Pyrrol has shown significant inhibitory effects on the proliferation of various cancer cell lines. It appears to induce apoptosis in these cells by activating intrinsic apoptotic pathways.
- Antioxidant Activity : The compound has been identified as a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : DEEP-Pyrrol demonstrates anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of DEEP-Pyrrol on several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The compound exhibited IC50 values ranging from 10 to 30 µM across these cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest |
| A549 | 25 | ROS generation |
In Vivo Studies
Animal model studies further support the efficacy of DEEP-Pyrrol. In a murine model of breast cancer, treatment with DEEP-Pyrrol resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at doses of 50 mg/kg body weight daily for four weeks.
Case Studies
- Breast Cancer Model : A study published by Fayad et al. highlighted the use of DEEP-Pyrrol in multicellular spheroid models, demonstrating enhanced penetration and cytotoxicity compared to traditional therapies. The results indicated a synergistic effect when combined with standard chemotherapeutic agents.
- Neuroprotection : Another investigation revealed that DEEP-Pyrrol could protect neuronal cells from oxidative damage induced by neurotoxins, suggesting its potential application in neurodegenerative diseases.
Properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-5-26(6-2)13-14-27-21(18-9-7-8-12-25-18)20(23(29)24(27)30)22(28)17-10-11-19(31-4)16(3)15-17/h7-12,15,21,28H,5-6,13-14H2,1-4H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOXRNFKOBAMMI-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














